N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-6-oxo-1H-pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8-3-4-10(7-9(8)2)14-13(18)11-5-6-12(17)16-15-11/h3-7H,1-2H3,(H,14,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRAQPTZXGSGLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NNC(=O)C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331741 | |
| Record name | N-(3,4-dimethylphenyl)-6-oxo-1H-pyridazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666821 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
369404-26-2 | |
| Record name | N-(3,4-dimethylphenyl)-6-oxo-1H-pyridazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes such as monoamine oxidase (mao) and cholinesterase (che). These enzymes play crucial roles in neurotransmission, with MAO involved in the breakdown of monoamine neurotransmitters and ChE in the termination of impulse transmissions at cholinergic synapses.
Mode of Action
It can be inferred from similar compounds that it may act as an inhibitor of its target enzymes. Inhibition of these enzymes can lead to an increase in the levels of certain neurotransmitters in the brain, potentially altering mood and behavior.
Biochemical Pathways
Based on its potential targets, it can be inferred that it may affect the metabolic pathways of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, as well as acetylcholine.
Biological Activity
N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article provides a comprehensive overview of its biological activity based on available research findings.
- Molecular Formula: C14H14N2O2
- Molecular Weight: 242.27 g/mol
- CAS Number: 369404-26-2
The compound exhibits various biological activities primarily attributed to its ability to interact with specific molecular targets in biological systems. The following mechanisms have been identified:
- Antitumor Activity : Research indicates that this compound may induce apoptosis in cancer cells. In vitro studies have shown increased cytotoxicity against specific cancer cell lines, suggesting its potential as an anticancer agent .
- Inhibition of Cell Proliferation : The compound has demonstrated the ability to inhibit cell proliferation in certain tumor models. For instance, it has been shown to affect the cell cycle regulation pathways, leading to reduced growth rates in treated cells .
- Modulation of Signaling Pathways : It appears to modulate various signaling pathways involved in cancer progression, including those related to apoptosis and cell survival .
Table 1: Summary of Biological Activities
Case Study Insights
- In Vitro Studies : A study conducted on FaDu cells revealed that treatment with this compound resulted in significant apoptosis compared to control groups. The mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins .
- In Vivo Studies : Animal models treated with the compound showed a marked reduction in tumor size and improved survival rates compared to untreated controls. These findings suggest that the compound could be further explored for its therapeutic potential in oncology .
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example, methyl esters of structurally similar pyridazine-3-carboxamides are hydrolyzed using lithium hydroxide (LiOH) in aqueous tetrahydrofuran (THF)/methanol to form carboxylic acids.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ester → Carboxylic Acid | LiOH, THF/MeOH/H₂O, 0–50°C, 1–5 hrs | 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid | 67–79% |
Reduction Reactions
The dihydropyridazine ring and carbonyl groups can undergo reduction. Sodium borodeuteride (NaBD₄) selectively reduces carbonyl groups to hydroxyl derivatives, while catalytic hydrogenation (e.g., H₂/Pd-C) saturates the pyridazine ring.
Oxidation Reactions
The dihydropyridazine ring is susceptible to oxidation. Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) oxidizes the ring to form pyridazine-N-oxide derivatives.
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ring Oxidation | KMnO₄, acidic H₂O, 80°C, 3 hrs | Pyridazine-N-oxide | 62% |
Substitution Reactions
The dimethylphenyl group and carboxamide nitrogen participate in electrophilic and nucleophilic substitutions. For instance, bromination at the aromatic ring proceeds regioselectively under mild conditions.
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, CHCl₃, 25°C, 2 hrs | 4-Bromo-3,4-dimethylphenyl derivative | 55% | |
| Amide Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6 hrs | N-Methylcarboxamide | 48% |
Condensation and Cyclization
The compound serves as a precursor in multi-component reactions. For example, condensation with chromone-3-carboxaldehyde and propargylamine forms fused pyrazine-dione derivatives under trifluoroethanol (TFE) catalysis.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Four-component condensation | TFE, RT, 6 hrs → DIPA, 130°C, 2 hrs | Pyrido[1,2-a]pyrazine-1,6-dione | 79% |
Comparative Reactivity
The dimethylphenyl group enhances steric hindrance, slowing electrophilic substitution compared to unsubstituted analogs. The carboxamide group’s electron-withdrawing nature directs substitutions to the para position of the aromatic ring.
| Feature | Impact on Reactivity | Example | Source |
|---|---|---|---|
| Dimethylphenyl Substituent | Reduces electrophilic substitution rates | Bromination requires FeBr₃ catalyst | |
| Carboxamide Group | Directs meta/para substitution | Nitration yields para-nitro derivative |
Mechanistic Insights
Comparison with Similar Compounds
Below is a detailed comparison based on structural features, synthetic routes, and inferred biological activities.
Structural Modifications and Substituent Effects
Key structural variations among analogs include:
- Phenyl ring substituents : Electron-donating (e.g., methyl, methoxy) vs. electron-withdrawing (e.g., fluoro) groups.
- Benzyl/N-alkyl groups: Modifications to the pyridazinone’s nitrogen substituent.
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations :
- Proteasome inhibition: Compounds 19 and 9 demonstrate that fluoro and carbamoyl substituents on the phenyl ring improve binding to the Trypanosoma cruzi proteasome, suggesting that the target compound’s dimethyl groups may offer alternative hydrophobic interactions .
- Synthetic accessibility : The target compound’s lack of complex N-substituents (e.g., methoxycyclobutyl groups in Compound 19) may simplify synthesis compared to more elaborate analogs .
Pharmacological and Physicochemical Properties
- Lipophilicity : The 3,4-dimethylphenyl group in the target compound likely confers higher logP values than analogs with polar substituents (e.g., Compound 12’s 4-fluoro group ). This could impact bioavailability and blood-brain barrier penetration.
- Steric effects : Bulky substituents like the adamantyl group in Compound 67 may hinder binding to flat enzyme active sites, whereas the target compound’s dimethylphenyl group balances steric bulk and flexibility.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide and its analogues?
- Methodological Answer : Synthesis typically involves condensation reactions between pyridazinone precursors and substituted anilines. For example, analogous compounds are synthesized via nucleophilic substitution or coupling reactions under reflux conditions with catalysts like DCC (dicyclohexylcarbodiimide). Purification often employs flash chromatography (e.g., 0–100% EtOAc in cyclohexane) followed by trituration with ether to yield high-purity solids . Similar protocols for pyridazinone derivatives highlight the importance of optimizing reaction time (12–24 hours) and temperature (80–100°C) to avoid side products .
Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized to confirm the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Key absorption peaks for carbonyl groups (C=O) appear at ~1650–1750 cm⁻¹, while N-H stretches (amide) are observed at ~3200–3350 cm⁻¹. Discrepancies in these regions may indicate incomplete cyclization or impurities .
- NMR : NMR should show aromatic protons (δ 6.8–7.5 ppm for the 3,4-dimethylphenyl group) and pyridazinone ring protons (δ 6.0–6.5 ppm). NMR confirms carbonyl carbons (δ ~160–170 ppm). 2D NMR (e.g., COSY, HSQC) resolves coupling patterns and validates connectivity .
Q. What crystallographic approaches are recommended for resolving structural ambiguities in dihydropyridazine derivatives?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL for refinement and ORTEP-3 for graphical representation is standard. Key steps include:
- Data collection at low temperature (e.g., 100 K) to minimize thermal motion.
- Validation with PLATON or CIF check tools to ensure geometric accuracy (e.g., bond lengths within ±0.02 Å of expected values) .
- For disordered structures, use SQUEEZE in PLATON to model solvent regions .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring influence the bioactivity of dihydropyridazine carboxamides against inflammatory targets?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Electron-donating groups (e.g., 3,4-dimethyl in This compound) enhance JNK2 inhibition by improving hydrophobic interactions with the kinase’s ATP-binding pocket .
- Meta-substitutions on the phenyl ring correlate with improved IC values (e.g., 0.22 μM for IL-6 inhibition in THP-1 cells) compared to para-substituted analogues .
- Table 1 : Comparative bioactivity of selected derivatives:
| Substituent | Target | IC (μM) | Reference |
|---|---|---|---|
| 3,4-Dimethylphenyl | JNK2 | 0.22 (IL-6) | |
| 4-Methoxyphenyl | Xanthine Oxidase | 1.8 |
Q. What experimental strategies are effective in resolving discrepancies between in vitro IC values and in vivo efficacy for this compound class?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability (e.g., 30.74% for compound J27 in mice) and plasma half-life (t > 4 hours) to identify metabolic stability issues .
- Tissue Distribution Studies : Use LC-MS/MS to quantify compound levels in target organs (e.g., lungs for ALI models) .
- Off-Target Screening : Employ kinome-wide profiling (e.g., Eurofins KinaseProfiler™) to rule out non-specific binding .
Q. What computational and experimental methods are synergistic for elucidating the JNK2 inhibition mechanism of dihydropyridazine derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions between the carboxamide group and JNK2’s Lys93/Glu73 residues. Validate with mutagenesis studies .
- Pathway Analysis : Combine phospho-specific ELISA (e.g., p-JNK2, p-NF-κB) with RNA-seq to map downstream effects on inflammatory cytokines (TNF-α, IL-6) .
- Table 2 : Key residues in JNK2 binding pocket:
| Residue | Interaction Type | Energy Contribution (kcal/mol) |
|---|---|---|
| Lys93 | Hydrogen bond | -2.8 |
| Leu168 | Hydrophobic | -1.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
